REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH2:11][CH2:10][CH:9]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)[O:8][C:5]2=[N:6][CH:7]=1.C([Li])(C)(C)C.CCCCC.[Li].BrBr.[CH3:33][S:34]SC>C1(C)C=CC=CC=1.CCOCC>[Cl:19][C:14]1[CH:13]=[C:12]([CH:9]2[O:8][C:5]3=[N:6][CH:7]=[C:2]([S:34][CH3:33])[CH:3]=[C:4]3[CH2:11][CH2:10]2)[CH:17]=[CH:16][C:15]=1[Cl:18] |f:1.2,^1:29|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC1)OC(CC2)C2=CC(=C(C=C2)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
tert-butyllithium pentane
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li].CCCCC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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CSSC
|
Control Type
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UNSPECIFIED
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Setpoint
|
-100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature below -100° C
|
Type
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CUSTOM
|
Details
|
This gave a deep blue-green mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
CUSTOM
|
Details
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it was partitioned between ether and water
|
Type
|
WASH
|
Details
|
The ether layer was washed with aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over potassium carbonate
|
Type
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CONCENTRATION
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Details
|
concentrated to a yellow oil which
|
Type
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TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Column chromatography on silica gel (20% ethyl acetate/hexane) gave pure product which
|
Type
|
CUSTOM
|
Details
|
was further recrystallized from hexane/ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)SC)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |